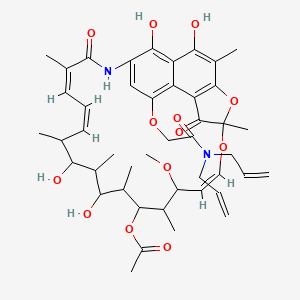

Rifamycin B diallylamide

Description

Properties

CAS No. |

17607-45-3 |

|---|---|

Molecular Formula |

C45H58N2O13 |

Molecular Weight |

834.9 g/mol |

IUPAC Name |

[(9Z,19Z,21Z)-27-[2-[bis(prop-2-enyl)amino]-2-oxoethoxy]-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |

InChI |

InChI=1S/C45H58N2O13/c1-12-18-47(19-13-2)33(49)22-57-32-21-30-40(53)35-34(32)36-42(28(8)39(35)52)60-45(10,43(36)54)58-20-17-31(56-11)25(5)41(59-29(9)48)27(7)38(51)26(6)37(50)23(3)15-14-16-24(4)44(55)46-30/h12-17,20-21,23,25-27,31,37-38,41,50-53H,1-2,18-19,22H2,3-11H3,(H,46,55)/b15-14-,20-17-,24-16- |

InChI Key |

MHTJOVRCLPHPDE-LFFDSNSBSA-N |

Isomeric SMILES |

CC1/C=C\C=C(/C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(O/C=C\C(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)N(CC=C)CC=C)\C |

Canonical SMILES |

CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)N(CC=C)CC=C)C |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of Rifamycin B Diallylamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the proposed synthesis and characterization of a novel derivative of Rifamycin B, namely Rifamycin B diallylamide. As this compound is not described in the current scientific literature, this guide outlines a plausible synthetic route based on established amidation methodologies applied to the known reactivity of Rifamycin B. Detailed experimental protocols for the synthesis and purification are provided, alongside a complete plan for the structural characterization of the target molecule using modern analytical techniques. All quantitative data, including predicted spectroscopic characteristics, are summarized for clarity. This guide is intended to serve as a foundational resource for researchers interested in the exploration of new Rifamycin derivatives with potential applications in drug discovery and development.

Introduction

Rifamycins are a class of ansamycin antibiotics with potent activity against mycobacteria, making them cornerstone drugs in the treatment of tuberculosis, leprosy, and other bacterial infections.[1] The prototypical member of this family, Rifamycin B, is a naturally occurring antibiotic produced by the bacterium Amycolatopsis mediterranei.[2] While Rifamycin B itself has limited clinical utility due to poor oral bioavailability, its carboxyl group at the C4 position presents a prime target for chemical modification, leading to the development of clinically significant semi-synthetic derivatives like Rifampicin.[3]

The diallylamide functional group is a versatile moiety in medicinal chemistry, known to influence pharmacokinetic properties and engage in unique biological interactions. The introduction of a diallylamide group to the Rifamycin B scaffold represents an unexplored avenue for the development of novel antibiotic candidates. This guide details the proposed synthesis of this compound and the analytical methods for its comprehensive characterization.

Proposed Synthesis of this compound

The synthesis of this compound from Rifamycin B and diallylamine can be achieved through the activation of the carboxylic acid moiety of Rifamycin B, followed by nucleophilic acyl substitution by diallylamine. Two primary methods are proposed: activation via an acid chloride intermediate and direct amide coupling using a carbodiimide reagent.

Method 1: Acid Chloride Formation Followed by Amination

This method involves a two-step, one-pot procedure where Rifamycin B is first converted to its corresponding acid chloride, which then readily reacts with diallylamine.[2][4]

Experimental Protocol:

-

Dissolution: Dissolve Rifamycin B (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Acid Chloride Formation: Cool the solution to 0 °C in an ice bath. Add thionyl chloride (SOCl₂) (1.2 equivalents) dropwise with constant stirring. Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Amine Addition: Cool the reaction mixture back to 0 °C. In a separate flask, dissolve diallylamine (2 equivalents) and a non-nucleophilic base such as triethylamine (TEA) (2.2 equivalents) in anhydrous DCM. Add this solution dropwise to the reaction mixture containing the Rifamycin B acid chloride.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer and wash it sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Method 2: Carbodiimide-Mediated Amide Coupling

This method utilizes a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP), to facilitate the direct formation of the amide bond.[5][6][7]

Experimental Protocol:

-

Dissolution: Dissolve Rifamycin B (1 equivalent), diallylamine (1.5 equivalents), and DMAP (0.1 equivalents) in anhydrous DCM under an inert atmosphere.

-

Coupling Agent Addition: Cool the solution to 0 °C. Add a solution of DCC (1.2 equivalents) in anhydrous DCM dropwise.

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 24 hours. A white precipitate of dicyclohexylurea (DCU) will form.

-

Work-up: Filter off the DCU precipitate and wash it with DCM. Combine the filtrates and wash with 1 M hydrochloric acid (HCl), followed by a saturated aqueous solution of NaHCO₃, and finally with brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel to obtain the desired product.

Characterization of this compound

The successful synthesis of this compound will be confirmed through a combination of spectroscopic and chromatographic techniques. The following table summarizes the predicted characterization data based on the known data for Rifamycin B and its derivatives.[8][9][10][11]

| Parameter | Predicted Value/Observation |

| Appearance | Yellow to orange amorphous solid |

| Molecular Formula | C₄₅H₅₈N₂O₁₃ |

| Molecular Weight | 834.95 g/mol |

| Melting Point | >200 °C (with decomposition) |

| Solubility | Soluble in methanol, ethanol, chloroform, DCM, and ethyl acetate. Insoluble in water and hexanes. |

| High-Resolution Mass Spectrometry (HRMS) | Calculated m/z for [M+H]⁺: 835.4018, Found: [Predicted value ± 5 ppm] |

| ¹H NMR (500 MHz, CDCl₃) | Diagnostic Peaks: Disappearance of the carboxylic acid proton signal (~11-12 ppm). Appearance of new signals corresponding to the allyl protons of the diallylamide group: two multiplets in the range of 5.7-6.0 ppm (vinyl protons) and two doublets of doublets in the range of 4.0-4.3 ppm (allylic methylene protons). Characteristic signals of the Rifamycin B scaffold will be retained with some shifts. |

| ¹³C NMR (125 MHz, CDCl₃) | Diagnostic Peaks: Appearance of a new amide carbonyl signal around 170-172 ppm. Appearance of new signals for the allyl carbons: two in the vinylic region (130-135 ppm and 115-120 ppm) and one for the allylic carbon (45-50 ppm). The carboxylic acid carbon signal of Rifamycin B (~175 ppm) will be absent. |

| Infrared (IR) Spectroscopy (ATR) | Characteristic Bands: Disappearance of the broad O-H stretch of the carboxylic acid. Appearance of a strong C=O stretching vibration for the tertiary amide around 1630-1650 cm⁻¹. Retention of other characteristic peaks of the Rifamycin B core structure. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak with a retention time distinct from that of the starting material, Rifamycin B, indicating the formation of a new, more lipophilic compound. Purity should be >95%. |

Visualizations

Experimental Workflow

Caption: Proposed experimental workflow for the synthesis and characterization of this compound.

Chemical Transformation

Caption: Chemical transformation of Rifamycin B to this compound.

Safety Considerations

-

Rifamycin B: Handle with standard laboratory precautions. May cause skin and eye irritation.

-

Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

DCC: Potent skin sensitizer. Avoid inhalation and skin contact.

-

Diallylamine: Flammable, corrosive, and toxic.[12][13][14][15] Handle in a fume hood away from ignition sources.

-

DCM: Volatile and a suspected carcinogen. Use in a well-ventilated area.

Conclusion

This technical guide provides a detailed roadmap for the synthesis and characterization of the novel compound, this compound. The proposed synthetic routes are based on robust and well-established chemical transformations. The comprehensive characterization plan will ensure the unambiguous identification and purity assessment of the final product. The successful synthesis of this derivative will open new avenues for exploring the structure-activity relationships of the rifamycin class of antibiotics and may lead to the discovery of new therapeutic agents.

References

- 1. Rifamycin - Wikipedia [en.wikipedia.org]

- 2. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Steglich Esterification [organic-chemistry.org]

- 4. Amide Synthesis [fishersci.co.uk]

- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. New insights into rifamycin B biosynthesis: isolation of proansamycin B and 34a-deoxy-rifamycin W as early macrocyclic intermediates indicating two separated biosynthetic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. DIALLYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. Diallylamine | C6H11N | CID 31279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. ICSC 0866 - DIALLYLAMINE [inchem.org]

A Technical Guide to the Mechanism of Action of Rifamycins

Disclaimer: Information regarding "Rifamycin B diallylamide" is not available in the current scientific literature. This guide focuses on the well-characterized mechanism of action of the parent compound, Rifamycin B, and its clinically significant derivative, Rifampicin. This information provides a foundational understanding of the rifamycin class of antibiotics.

Core Mechanism of Action

Rifamycins exert their bactericidal effects by specifically inhibiting bacterial DNA-dependent RNA polymerase (RNAP), the enzyme responsible for transcribing genetic information from DNA to RNA.[1][] This inhibition effectively halts the synthesis of messenger RNA (mRNA) and, consequently, bacterial protein production, leading to cell death.[3][4]

The primary target of rifamycins is the β-subunit of the bacterial RNAP.[][5] The antibiotic binds to a hydrophobic pocket on the β-subunit, in close proximity to the active site.[5] This binding does not prevent the initial formation of the RNAP-DNA complex or the initiation of transcription. Instead, it physically blocks the path of the elongating RNA transcript once it reaches a length of 2-3 nucleotides, preventing further extension.[6][7] This "steric-occlusion" model is a key feature of the rifamycin mechanism.[6]

The selectivity of rifamycins for bacterial RNAP over mammalian RNA polymerases is a cornerstone of their clinical utility.[1] Eukaryotic RNA polymerases have a significantly lower affinity for rifamycins, making them 100 to 10,000 times less sensitive to their effects.[8]

Signaling Pathways and Molecular Interactions

The interaction between rifamycins and the bacterial RNAP β-subunit is a highly specific molecular event. X-ray crystallography studies have identified key amino acid residues within the binding pocket that are crucial for this interaction.[5] The rifamycin molecule is held in place by a series of hydrogen bonds and hydrophobic interactions.[5]

Mutations in the rpoB gene, which encodes the β-subunit of RNAP, can lead to amino acid substitutions in this binding pocket.[5] These changes can reduce the binding affinity of rifamycins, resulting in antibiotic resistance.[5]

Figure 1: Mechanism of RNAP Inhibition by Rifamycins.

Quantitative Data

The in vitro activity of rifamycins is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The tables below summarize representative MIC data for Rifampicin against various bacterial species.

Table 1: Minimum Inhibitory Concentration (MIC) of Rifampicin against Susceptible Bacterial Strains

| Bacterial Species | MIC Range (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.004 - 0.03 |

| Streptococcus pneumoniae | 0.015 - 0.12 |

| Haemophilus influenzae | 0.25 - 1 |

| Neisseria meningitidis | 0.03 - 0.25 |

| Mycobacterium tuberculosis | 0.06 - 0.5 |

| Escherichia coli | 4 - 32 |

(Data compiled from multiple sources)

Table 2: In Vitro Activity of Rifamycin SV against Enteropathogens

| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

|---|---|---|

| Enterotoxigenic E. coli (ETEC) | 32 | 128 |

| Enteroaggregative E. coli (EAEC) | 32 | 128 |

| Shigella spp. | 64 | 128 |

| Salmonella spp. | 64 | 128 |

| Clostridium difficile | ≤0.03 | ≤0.03 |

Source: In Vitro Activity and Single-Step Mutational Analysis of Rifamycin SV Tested against Enteropathogens Associated with Traveler's Diarrhea and Clostridium difficile.[9]

Experimental Protocols

In Vitro Transcription Inhibition Assay

This assay directly measures the effect of a compound on the activity of purified RNA polymerase.

Objective: To determine the concentration of a rifamycin derivative required to inhibit transcription by 50% (IC₅₀).

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing purified bacterial RNA polymerase holoenzyme, a DNA template with a known promoter, and the four ribonucleoside triphosphates (rNTPs: ATP, CTP, GTP, UTP), one of which is radioactively or fluorescently labeled.

-

Inhibitor Addition: The rifamycin derivative is added to the reaction mixture at various concentrations.

-

Transcription Initiation: The reaction is initiated by the addition of the DNA template or RNAP.

-

Incubation: The reaction is incubated at 37°C for a defined period to allow transcription to occur.

-

Termination: The reaction is stopped by the addition of a stop solution (e.g., EDTA and formamide).

-

Product Analysis: The RNA transcripts are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE).

-

Quantification: The amount of full-length transcript is quantified using autoradiography or fluorescence imaging. The IC₅₀ value is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Figure 2: Workflow for an In Vitro Transcription Inhibition Assay.

Antibacterial Susceptibility Testing (Broth Microdilution)

This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.

Objective: To determine the MIC of a rifamycin derivative.

Methodology:

-

Inoculum Preparation: A standardized suspension of the test bacterium is prepared in a suitable broth medium to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[10]

-

Serial Dilution: The rifamycin derivative is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.[10] A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

-

Incubation: The plate is incubated at 35-37°C for 16-24 hours.

-

MIC Determination: The MIC is read as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.[10]

Conclusion

The rifamycin class of antibiotics, including Rifamycin B and its derivatives, are potent inhibitors of bacterial transcription. Their specific targeting of the bacterial DNA-dependent RNA polymerase β-subunit provides a clear mechanism of action and a basis for their clinical efficacy. Understanding this mechanism, along with the quantitative measures of their activity and the experimental protocols used to assess them, is crucial for the continued development and effective use of these important therapeutic agents. The potential for resistance through mutations in the rpoB gene underscores the need for ongoing research and surveillance.

References

- 1. pnas.org [pnas.org]

- 3. m.youtube.com [m.youtube.com]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. Rifamycin - Wikipedia [en.wikipedia.org]

- 7. Inhibition of Escherichia coli chromosome replication by rifampicin treatment or during the stringent response is overcome by de novo DnaA protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. In Vitro Activity and Single-Step Mutational Analysis of Rifamycin SV Tested against Enteropathogens Associated with Traveler's Diarrhea and Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Biosynthesis of rifamycin derivatives and precursors

An In-depth Technical Guide to the Biosynthesis of Rifamycin and its Precursors

Executive Summary: Rifamycins are a clinically vital class of ansamycin antibiotics, forming the cornerstone of treatment for tuberculosis and other mycobacterial infections.[1][2][3] Produced primarily by the actinomycete Amycolatopsis mediterranei, these complex macrolactams are synthesized through a sophisticated biosynthetic pathway involving a unique starter unit, a modular Type I polyketide synthase (PKS), and a cascade of tailoring enzymes.[1][3] The entire process is encoded by a large, contiguous gene cluster and is subject to intricate regulatory control. This technical guide provides a detailed examination of the rifamycin biosynthetic pathway, its genetic basis, regulatory networks, and key experimental methodologies for its study. It is intended for researchers, scientists, and drug development professionals engaged in natural product biosynthesis, metabolic engineering, and antibiotic discovery.

The Rifamycin Biosynthetic Gene Cluster

The production of rifamycin in A. mediterranei is governed by a single, large biosynthetic gene cluster (BGC), approximately 95 kb in size.[1][4] This rif cluster is a highly organized system containing all the genetic information necessary for the synthesis of the antibiotic, from its primary precursors to the final product, as well as for self-resistance and export.[4] The cluster can be broadly categorized into several functional groups of genes:

-

AHBA Synthesis Genes (rifG to rifN): These genes are responsible for producing 3-amino-5-hydroxybenzoic acid (AHBA), the unique starter unit for the polyketide chain.[4][5]

-

Polyketide Synthase (PKS) Genes (rifA to rifE): These five large genes encode the modular Type I PKS that assembles the polyketide backbone of rifamycin.[4][5][6]

-

Amide Synthase Gene (rifF): This gene is crucial for the cyclization of the completed polyketide chain to form the characteristic ansa macrocyclic structure.[6][7]

-

Post-PKS Tailoring Genes: A variety of genes encoding enzymes like oxidases, methyltransferases, and others are responsible for modifying the initial polyketide scaffold into the various rifamycin congeners.[4][8]

-

Regulatory, Resistance, and Export Genes: The cluster also includes genes that control its own expression, confer resistance to the producing organism, and export the antibiotic out of the cell.[4]

The Biosynthetic Pathway: A Step-by-Step Analysis

The assembly of rifamycin is a multi-stage process that begins with the formation of a unique aromatic starter unit, followed by polyketide chain elongation, cyclization, and extensive chemical modifications.

Synthesis of the Starter Unit: 3-Amino-5-hydroxybenzoic Acid (AHBA)

Unlike many polyketides that use simple starters like acetate, the rifamycin PKS is primed with 3-amino-5-hydroxybenzoic acid (AHBA).[1][2] This C7N aminobenzoate is derived from the aminoshikimate pathway, a novel branch of the primary shikimate pathway.[1][9][10] The terminal step in this pathway is the aromatization of 5-amino-dehydroshikimic acid to AHBA, a reaction catalyzed by the pyridoxal 5'-phosphate (PLP)-dependent enzyme AHBA synthase, which is encoded by the rifK gene.[1][4][11] The synthesis of AHBA is a critical control point and requires at least five essential genes (rifG through rifN) for its completion.[4]

Polyketide Chain Assembly

The core structure of rifamycin is assembled by a massive, modular Type I PKS encoded by the rifA-E genes.[4][6][12] This enzymatic assembly line consists of 10 extension modules, each responsible for one round of polyketide chain elongation.[7][12] Following the loading of the AHBA starter unit, the PKS sequentially adds two acetate (from malonyl-CoA) and eight propionate (from methylmalonyl-CoA) extender units.[1][2][6] The genetic organization of the modules is collinear with the sequence of condensation steps, a hallmark of Type I PKS systems.[6]

Macrolactamization and Proansamycin X Formation

Once the linear undecaketide chain is fully assembled on the final PKS module, it must be released and cyclized. This critical step is catalyzed by the RifF protein, an amide synthase.[6][7] RifF facilitates an intramolecular amidation reaction between the terminal carboxyl group of the polyketide and the amino group of the AHBA starter unit, releasing the product from the PKS and forming the macrocyclic lactam structure.[7][13] The initial cyclized product is known as proansamycin X.[1][14] Inactivation of the rifF gene abolishes rifamycin production and leads to the accumulation of the linear polyketide intermediates, providing direct evidence for its function.[7][13]

Post-PKS Tailoring: The Path to Rifamycin B

Proansamycin X undergoes a series of extensive enzymatic modifications to become the mature rifamycin B.[1][14] These tailoring reactions include hydroxylations, oxidative cleavage, and rearrangements that form the final naphthalene chromophore.[6][14] An early, biologically active intermediate in this sequence is rifamycin SV.[14] For decades, the final steps converting rifamycin SV to the main fermentation product, rifamycin B, were a mystery. Recent research has revealed a remarkable enzymatic cascade involving two key enzymes:

-

Rif15: A transketolase that catalyzes an unprecedented C-O bond formation, attaching a two-carbon keto fragment to rifamycin S (the oxidized form of SV) to produce rifamycin L.[14]

-

Rif16: An oxygenase that further modifies rifamycin L to rifamycin O.[14]

Rifamycin O is then non-enzymatically reduced to rifamycin B.[14]

Regulation of Rifamycin Biosynthesis

Rifamycin production is tightly controlled by a hierarchical regulatory network that integrates pathway-specific signals with the cell's overall metabolic state.

-

RifZ (AMED_0655): This LuxR-family transcriptional regulator acts as the master pathway-specific activator.[5][15] RifZ binds directly to the promoter regions of all the operons within the rif cluster, switching on the entire biosynthetic pathway.[15]

-

GlnR: This is a global nitrogen regulator that links nitrogen availability to antibiotic production.[16][17] GlnR directly activates the transcription of rifZ and rifK (AHBA synthase), thereby upregulating both the pathway activator and the supply of the starter unit.[16][17] This mechanism is the basis for the well-known "nitrate-stimulating effect" (NSE) used in industrial fermentations to boost rifamycin yields.[16][18]

-

RifQ: This protein functions as a repressor in a feedback regulatory system, likely sensing the concentration of rifamycin or its intermediates to modulate production.[3][19]

-

RifO: This protein has been identified as a positive regulator, as its overexpression increases rifamycin production, while its deletion significantly reduces it.[19]

Quantitative Analysis of Rifamycin Production

The yield of rifamycin is highly dependent on the specific strain, fermentation conditions, and genetic background. Genetic engineering and process optimization have led to significant improvements over the yields from wild-type strains.

| Strain / Condition | Product | Reported Yield | Reference |

| A. mediterranei S699 (Wild-Type) | Rifamycin B | Up to 500 mg/L | [19] |

| A. mediterranei DCO36 (Engineered) | 24-desmethyl rifamycin B | 2-20 mg/L | [19] |

| DCO36 ΔrifQ (Repressor knockout) | 24-desmethyl rifamycin B | 61.57% increase vs. DCO36 | [19] |

| DCO36 + rifO (Overexpression) | 24-desmethyl rifamycin B | 27.24% increase vs. DCO36 | [19] |

| A. mediterranei (Selected colony) | Rifamycin B | 1.03 - 1.2 g/L | [20] |

| A. mediterranei + 1.8% KNO₃ | Rifamycin B | 2.92 g/L | [20] |

| A. mediterranei U32 + Glucose Feed | Rifamycin SV | 354.3% increase vs. control | [18] |

| A. mediterranei (Mutagenesis) | Rifamycin SV | Up to 5.32 g/L | [21] |

Key Experimental Protocols

Fermentation, Extraction, and Quantification of Rifamycins

Objective: To culture A. mediterranei and quantify the production of rifamycin B or its derivatives.

Protocol Outline:

-

Inoculum Preparation: Grow a culture of A. mediterranei in a suitable vegetative medium (e.g., Bennett's broth) for 72 hours at 28°C with shaking.[22]

-

Production Fermentation: Inoculate the production medium with 5% (v/v) of the vegetative culture. Ferment for 6-8 days at 28°C with vigorous shaking (250 rpm).[20]

-

Extraction:

-

Quantification:

-

Dissolve the dried extract in a known volume of methanol and filter through a 0.22 µm filter.[19]

-

Analyze the sample using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) against a standard curve of the target rifamycin.[19]

-

Alternatively, a spectrophotometric method can be used by measuring absorbance at a specific wavelength (e.g., 425 nm) for rifamycin B.[20][23]

-

Gene Inactivation by Homologous Recombination

Objective: To create a targeted gene knockout mutant of A. mediterranei to study gene function.

Protocol Outline:

-

Construct Design: Amplify ~1.5 kb upstream (left arm) and downstream (right arm) flanking regions of the target gene from A. mediterranei genomic DNA.

-

Plasmid Construction: Clone the left and right arms into a suitable suicide vector (one that cannot replicate in A. mediterranei) containing a selectable marker (e.g., apramycin resistance).

-

Transformation: Introduce the knockout plasmid into A. mediterranei via electroporation or conjugation. Gene transfer into this strain is known to have low efficiency.[6]

-

Selection for Integration: Plate the transformed cells on a medium containing the selection antibiotic. Colonies that grow have integrated the plasmid into their genome. A single-crossover event will result in the integration of the entire plasmid.

-

Selection for Excision: Culture the single-crossover mutants in non-selective medium to allow for a second crossover event (excision of the plasmid).

-

Screening: Screen for colonies that have lost the vector but retained the deletion (e.g., by replica plating to identify loss of a vector-borne marker).

-

Verification: Confirm the gene deletion in putative double-crossover mutants using PCR with primers flanking the target gene and by sequencing.

Electrophoretic Mobility Shift Assay (EMSA)

Objective: To determine if a purified regulatory protein (e.g., RifZ, GlnR) binds directly to a specific DNA promoter region in vitro.

Protocol Outline:

-

Probe Preparation: Amplify the putative promoter DNA sequence (~200-300 bp) by PCR. Label the DNA probe with a fluorescent dye (e.g., FAM) or a radioactive isotope (e.g., ³²P).

-

Protein Purification: Overexpress and purify the regulatory protein of interest (e.g., from an E. coli expression system).

-

Binding Reaction: Incubate a fixed amount of the labeled DNA probe with increasing concentrations of the purified regulatory protein in a suitable binding buffer.

-

Electrophoresis: Separate the reaction mixtures on a non-denaturing polyacrylamide gel.

-

Detection: Visualize the DNA bands. A protein-DNA complex will migrate more slowly through the gel than the free, unbound DNA probe. This "shifted" band indicates a binding interaction. The intensity of the shifted band will increase with higher protein concentrations.[15][16]

References

- 1. Rifamycin Biosynthesis [faculty.washington.edu]

- 2. Rifamycin - Wikipedia [en.wikipedia.org]

- 3. FreiDok plus - Investigations on the regulatory systems of the rifamycin biosynthetic gene cluster and its production of rifamycin derivatives [freidok.uni-freiburg.de]

- 4. Biosynthesis of the ansamycin antibiotic rifamycin: deductions from the molecular analysis of the rif biosynthetic gene cluster of Amycolatopsis mediterranei S699 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Modification of Rifamycin Polyketide Backbone Leads to Improved Drug Activity against Rifampicin-resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Insights into the Biosynthesis of the Benzoquinone Ansamycins Geldanamycin and Herbimycin, Obtained by Gene Sequencing and Disruption - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chimia.ch [chimia.ch]

- 10. The aminoshikimic acid pathway in bacteria as source of precursors for the synthesis of antibacterial and antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. academic.oup.com [academic.oup.com]

- 13. Intermediates of rifamycin polyketide synthase produced by an Amycolatopsis mediterranei mutant with inactivated rifF gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Unlocking the Secrets of Rifamycin Biosynthesis: How Two Enzymes Revolutionize Our Understanding of Antibiotic Production - Zhengzhou Minzhong Pharmaceutical Co., Ltd. [minzhongpharma.com]

- 15. journals.asm.org [journals.asm.org]

- 16. Frontiers | GlnR Dominates Rifamycin Biosynthesis by Activating the rif Cluster Genes Transcription Both Directly and Indirectly in Amycolatopsis mediterranei [frontiersin.org]

- 17. GlnR Dominates Rifamycin Biosynthesis by Activating the rif Cluster Genes Transcription Both Directly and Indirectly in Amycolatopsis mediterranei - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Continuous carbon source supply is essential for high rifamycin productivity of Amycolatopsis mediterranei in nitrate-stimulated fermentation revealed by a metabolomic study : Glucose supply is essential for rifamycin production in NSE - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Genomic modifications for enhanced antibiotic production in rifamycin derivative-producing Amycolatopsis mediterranei S699 strains: focusing on rifQ and rifO genes [frontiersin.org]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. Enhanced rifamycin SV production by submerged fermentation using Amycolatopsis mediterranei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. US3871965A - Production of rifamycin B - Google Patents [patents.google.com]

- 23. researchgate.net [researchgate.net]

In Vitro Antibacterial Spectrum of Rifamycin B Diallylamide: A Technical Guide

Disclaimer: A comprehensive search of scientific literature and databases did not yield specific data on the in vitro antibacterial spectrum of Rifamycin B diallylamide. The information presented herein is based on the known properties of the parent compound, Rifamycin B, and the general characteristics of other Rifamycin B amide derivatives. This guide is intended to provide a foundational understanding for researchers, scientists, and drug development professionals.

Introduction to Rifamycin B and its Amide Derivatives

Rifamycins are a class of ansamycin antibiotics with a broad spectrum of activity, primarily known for their potent effects against mycobacteria.[1] The parent compound, Rifamycin B, is a fermentation product of the bacterium Amycolatopsis mediterranei.[2] Chemical modifications of Rifamycin B, particularly at the C-3 and C-4 positions of the ansa chain, have led to the development of numerous semi-synthetic derivatives with improved pharmacokinetic and pharmacodynamic properties. Amide derivatives of Rifamycin B have been explored to modulate the compound's activity and physicochemical characteristics. While specific data for the diallylamide derivative is unavailable, structure-activity relationship studies on other Rifamycin B amides have been conducted to understand the impact of various substituents on antibacterial potency.[3]

Postulated In Vitro Antibacterial Spectrum

Based on the known activity of other rifamycin derivatives, it is anticipated that this compound would exhibit activity primarily against Gram-positive bacteria and mycobacteria. Its efficacy against Gram-negative bacteria is expected to be limited due to the presence of the outer membrane, which acts as a permeability barrier.

Table 1: Illustrative In Vitro Antibacterial Activity of Rifampicin (A well-studied Rifamycin derivative)

| Bacterial Species | Strain | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | 0.008 - 0.03 | 0.015 | 0.03 |

| Streptococcus pneumoniae | ATCC 49619 | 0.06 - 0.25 | 0.12 | 0.25 |

| Enterococcus faecalis | ATCC 29212 | 1 - 8 | 2 | 4 |

| Mycobacterium tuberculosis | H37Rv | 0.125 - 0.5 | 0.25 | 0.5 |

| Escherichia coli | ATCC 25922 | 4 - 32 | 8 | 16 |

| Pseudomonas aeruginosa | ATCC 27853 | 16 - >64 | 32 | >64 |

Note: This data is for Rifampicin and is provided for illustrative purposes only. The actual antibacterial spectrum of this compound may differ.

Experimental Protocols for In Vitro Antibacterial Spectrum Determination

The following are detailed methodologies for key experiments used to determine the in vitro antibacterial spectrum of a novel antibiotic compound.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a commonly used technique.

Materials:

-

Test compound (this compound)

-

Bacterial strains (e.g., from ATCC or clinical isolates)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Bacterial Inoculum:

-

Aseptically pick several colonies of the test bacterium from an agar plate.

-

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in CAMHB in the wells of a 96-well plate to achieve the desired concentration range.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well containing the compound dilutions.

-

Include a positive control (bacterial inoculum without the compound) and a negative control (broth only).

-

Incubate the plates at 35-37°C for 16-20 hours under ambient air.

-

-

Reading and Interpretation:

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Alternatively, the optical density (OD) at 600 nm can be measured using a plate reader.

-

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Mechanism of Action

The antibacterial activity of rifamycins is due to the inhibition of bacterial DNA-dependent RNA polymerase (RNAP).[4]

Signaling Pathway:

-

Binding to RNAP: Rifamycins bind to the β-subunit of the bacterial RNAP. This binding site is highly conserved among prokaryotes but differs significantly from the eukaryotic equivalent, which accounts for the selective toxicity of the antibiotic.

-

Inhibition of Transcription Initiation: The binding of the rifamycin molecule to RNAP does not prevent the initial binding of the polymerase to the DNA template or the formation of the first phosphodiester bond. Instead, it physically blocks the path of the elongating RNA transcript when it is 2-3 nucleotides long.

-

Steric Occlusion: This steric hindrance prevents the nascent RNA chain from extending further, effectively halting the process of transcription initiation.

-

Bactericidal Effect: The inhibition of RNA synthesis leads to a cessation of protein production, which is ultimately lethal to the bacterial cell.

Caption: Mechanism of action of rifamycin antibiotics.

Conclusion

While the specific in vitro antibacterial spectrum of this compound remains to be determined, this guide provides a framework for its potential activity and the established methodologies for its evaluation. Based on the known properties of the rifamycin class, it is a promising scaffold for the development of new antibacterial agents, particularly against Gram-positive and mycobacterial pathogens. Further research involving the synthesis and microbiological testing of this compound is necessary to fully elucidate its therapeutic potential.

References

Exploring C3-Position Diallylamide and Related Aminomethyl Modifications on the Rifamycin Core: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rifamycin, a cornerstone in the treatment of tuberculosis, continues to be a critical scaffold for the development of new antibacterial agents to combat rising drug resistance. Modifications at the C3 position of the rifamycin core have been a key strategy in modulating the drug's pharmacokinetic and pharmacodynamic properties. This technical guide provides an in-depth exploration of the diallylamide modification and, more broadly, the class of C3-aminomethyl derivatives of the rifamycin core. While specific data on the diallylamide variant is not extensively available in peer-reviewed literature, this guide extrapolates from closely related and well-documented analogues to provide a comprehensive overview of the synthesis, structure-activity relationships (SAR), and biological implications of these modifications. We will delve into detailed experimental protocols for analogous compounds, present quantitative data for their biological activity, and visualize key pathways and workflows to support further research and development in this promising area of antibiotic discovery.

Introduction: The Significance of C3-Position Modifications

The rifamycin class of antibiotics exerts its potent bactericidal effect by inhibiting the bacterial DNA-dependent RNA polymerase (RNAP), a mechanism that is distinct from many other antibiotic classes.[1] However, the emergence of rifampicin-resistant strains of Mycobacterium tuberculosis (Mtb), often due to mutations in the rpoB gene encoding the β-subunit of RNAP, necessitates the development of novel rifamycin derivatives that can overcome these resistance mechanisms.[2]

The C3 position of the rifamycin naphthoquinone core has been a focal point for synthetic modifications. The substituent at this position is understood to play a crucial role in the drug's physicochemical properties, such as solubility and cell permeability, which can in turn affect its overall antibacterial efficacy.[3] While the ansa chain of rifamycin is primarily responsible for binding to RNAP, modifications at the C3 position can influence the orientation of the ansa chain within the binding pocket and potentially establish new interactions, leading to activity against resistant strains.[2][4]

This guide specifically addresses the potential of a diallylamide modification at the C3 position, a novel structural motif that has yet to be extensively reported. By examining the synthesis and activity of structurally similar C3-aminomethyl derivatives, we can infer the potential synthetic routes and biological activity of a diallylamide-modified rifamycin.

Synthesis of C3-Aminomethyl Rifamycin Derivatives

The primary method for introducing an aminomethyl group at the C3 position of the rifamycin core is through a Mannich-type reaction or a reductive amination procedure. A common starting material for these syntheses is rifamycin S or its derivatives.

General Synthetic Pathway

A plausible and documented synthetic route to C3-N-substituted aminomethyl derivatives of rifamycin SV involves the use of rifaldehyde and the Borch procedure.[1] This method offers a versatile approach to introduce a wide range of primary and secondary amines at the C3 position.

Caption: Proposed synthesis of 3-(N,N-diallyl)aminomethyl-rifamycin SV.

Experimental Protocol: Synthesis of C3-(N-alkyl-aryl)-aminomethyl Rifamycin SV Analogs

The following protocol is adapted from the synthesis of novel C3-(N-alkyl-aryl)-aminomethyl rifamycin SV derivatives and can be conceptually applied to the synthesis of a diallylamide derivative by substituting the primary amine with diallylamine.[2]

Materials:

-

3-Formylrifamycin SV (Rifaldehyde)

-

Diallylamine

-

Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH3CN)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

Acetic acid (catalytic amount)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexane for chromatography elution

Procedure:

-

Dissolve 3-Formylrifamycin SV (1 equivalent) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add diallylamine (1.2 equivalents) to the solution, followed by a catalytic amount of acetic acid.

-

Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the iminium intermediate.

-

In a separate flask, prepare a solution of the reducing agent (e.g., STAB, 1.5 equivalents) in the same solvent.

-

Slowly add the reducing agent solution to the reaction mixture.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the purified 3-(N,N-diallyl)aminomethyl-rifamycin SV.

Structure-Activity Relationship (SAR) at the C3 Position

Modifications at the C3 position of the rifamycin core have a significant impact on the antibacterial activity of the resulting derivatives.

-

Steric Bulk and Lipophilicity: The size and lipophilicity of the C3 substituent can influence the drug's ability to penetrate the bacterial cell wall. A study on C3-extended rifamycin analogues found a general correlation between higher logP values and increased biological activity.[5]

-

Flexibility and Rigidity: The introduction of rigid tertiary alicyclic hydrazones at the C3 position has been shown to result in superior activity compared to more flexible amino compounds.[5]

-

Overcoming Resistance: Certain C3 modifications can lead to derivatives with activity against rifampicin-resistant Mtb strains. For example, derivatives with tryptamine and para-methyl-sulfonylbenzylamine C3-substituents have demonstrated higher activity against the S522L mutated H37Rv strain compared to rifampicin.[2] This suggests that the C3 side chain may allow for alternative binding interactions within the RNAP pocket, bypassing the effect of the resistance mutation.

References

- 1. 3-N-Substituted aminomethyl derivatives of rifamycin SV. A convenient method of synthesis, cyclization of certain derivatives, and anticellular and antiviral activities of several derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel C-3-(N-alkyl-aryl)-aminomethyl rifamycin SV derivatives exhibit activity against rifampicin-resistant Mycobacterium tuberculosis RpoBS522L strain and display a different binding mode at the RNAP β-subunit site compared to rifampicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. New Structure Activity Relationship Insight into the Role of the C-3 Extension on Rifamycin Antimycobacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Formulation Landscape: A Technical Guide to the Solubility and Stability of Rifamycin B Diallylamide in DMSO

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Rifamycin B diallylamide in dimethyl sulfoxide (DMSO), a critical solvent in drug discovery and development. Due to the limited availability of public data for this specific derivative, this document leverages extensive information on the closely related and well-characterized compound, Rifampicin, to provide a robust framework for understanding the behavior of this class of molecules in DMSO. The principles, protocols, and data presented herein offer valuable guidance for the formulation, handling, and storage of this compound solutions.

Executive Summary

The solubility and stability of an active pharmaceutical ingredient (API) in a chosen solvent are fundamental parameters that influence its preclinical and clinical development. This guide addresses these crucial aspects for this compound in DMSO. In the absence of direct data for this compound, this document utilizes Rifampicin as a representative rifamycin derivative. The high solubility of Rifampicin in DMSO, coupled with the long-term stability of its stock solutions, underscores the utility of DMSO as a vehicle for in vitro and in vivo studies of this antibiotic class. This guide provides quantitative data, detailed experimental methodologies, and visual workflows to aid researchers in their formulation and experimental design efforts.

Solubility of Rifamycin Derivatives in DMSO

Table 1: Quantitative Solubility Data for Rifampicin in DMSO

| Compound | Solvent | Solubility | Temperature | Reference |

| Rifampicin | DMSO | ~100 mg/mL | Not Specified | [1] |

| Rifampicin | DMSO | 87.5 mg/mL (106.33 mM) | Not Specified | [2] |

| Rifampicin | DMSO | 3.3 mg/mL | Not Specified | [3] |

Note: The variation in reported solubility values may be attributable to differences in experimental conditions, such as temperature and the specific form of the compound used.

Experimental Protocol for Solubility Determination

A standardized protocol for determining the solubility of a rifamycin derivative in DMSO can be adapted from general pharmaceutical practices.

Methodology: Saturation Shake-Flask Method

-

Preparation of Supersaturated Solution: Add an excess amount of the rifamycin compound to a known volume of DMSO in a sealed, clear container (e.g., a glass vial).

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is recommended for consistent mixing.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Centrifugation at a high speed can be employed to ensure a clear supernatant.

-

Sample Dilution and Analysis: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of a pre-validated analytical method.

-

Quantification: Analyze the diluted sample using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of the dissolved rifamycin.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Stability of Rifamycin Derivatives in DMSO

The stability of a compound in its formulation vehicle is critical for ensuring the accuracy and reproducibility of experimental results. For rifamycins, degradation can be influenced by factors such as pH, temperature, and light exposure.

Table 2: Stability Data for Rifampicin in DMSO

| Compound | Solvent | Concentration | Storage Conditions | Stability | Reference |

| Rifampicin | DMSO | 10 mg/mL | 15 °C | ~8 months | [1] |

| Rifampicin | Solid | -20 °C | ≥4 years | [3] |

Experimental Protocol for Stability Assessment

A typical stability study for a rifamycin derivative in DMSO involves monitoring the concentration of the parent compound and the appearance of degradation products over time under specific storage conditions.

Methodology: HPLC-Based Stability Study

-

Stock Solution Preparation: Prepare a stock solution of the rifamycin compound in DMSO at a known concentration (e.g., 10 mg/mL).

-

Storage: Aliquot the stock solution into multiple sealed vials to avoid repeated freeze-thaw cycles. Store the vials under controlled conditions (e.g., protected from light at -20°C, 4°C, and room temperature).

-

Time-Point Analysis: At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), retrieve a vial from each storage condition.

-

Sample Preparation: Dilute an aliquot of the sample to a suitable concentration for HPLC analysis.

-

HPLC Analysis: Analyze the sample using a stability-indicating HPLC method. This method should be capable of separating the parent compound from its potential degradation products. A typical system would involve a C18 reverse-phase column with a gradient elution of a buffered mobile phase and an organic solvent (e.g., acetonitrile). Detection is commonly performed using a UV-Vis detector at a wavelength where the rifamycin and its degradation products have significant absorbance.

-

Data Evaluation: Calculate the percentage of the parent compound remaining at each time point relative to the initial concentration. The appearance and growth of degradation product peaks should also be monitored.

Visualization of Experimental Workflows and Degradation Pathways

Experimental Workflow for Solubility and Stability Testing

The following diagram illustrates a generalized workflow for assessing the solubility and stability of a rifamycin derivative in DMSO.

Caption: Workflow for solubility and stability testing.

Generalized Degradation Pathway of Rifamycins

Rifamycins are susceptible to degradation, particularly under acidic or alkaline conditions. The following diagram depicts a simplified, generalized degradation pathway for the rifamycin core structure.

Caption: Generalized rifamycin degradation pathways.

Conclusion

While direct experimental data for the solubility and stability of this compound in DMSO is not currently in the public domain, the extensive information available for Rifampicin provides a strong and reliable foundation for researchers. The high solubility and reasonable stability of rifamycins in DMSO make it a suitable solvent for a wide array of preclinical research applications. It is imperative, however, that researchers conduct their own solubility and stability assessments for this compound to ensure the accuracy and validity of their experimental data. The protocols and workflows detailed in this guide provide a robust starting point for these critical characterization studies.

References

Methodological & Application

Application Notes and Protocols for Studying RNA Polymerase Inhibition Using Rifamycin-Class Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rifamycins bind to the β-subunit of bacterial RNA polymerase, sterically blocking the path of the elongating RNA transcript after the synthesis of a 2-3 nucleotide product.[3] This specific mechanism of action provides a clear basis for in vitro assays designed to quantify the inhibitory activity of these compounds.

Quantitative Data: Inhibitory Activity of Rifampicin

The following table summarizes the 50% inhibitory concentration (IC50) values for Rifampicin against RNA polymerase from Escherichia coli and Mycobacterium tuberculosis. This data is crucial for designing experiments and understanding the potency of rifamycin-class inhibitors against different bacterial species.

| Compound | Target Enzyme | IC50 (µM) | Reference |

| Rifampicin | E. coli RNAP | < 0.005 | [3] |

| Rifampicin | M. tuberculosis RNAP | ~0.02 (20 nM) | [1] |

| Rifampicin (mutant D516V) | E. coli RNAP | 398 (±118) | [3] |

| Rifampicin (mutant H526Y) | E. coli RNAP | ≥ 2 M | [3] |

| Rifampicin (mutant S531L) | E. coli RNAP | 102 (±19) | [3] |

Mechanism of Action: Rifamycin Inhibition of Bacterial RNA Polymerase

Rifamycins inhibit bacterial RNA polymerase by binding to a pocket on the β-subunit within the DNA/RNA channel. This binding site is distant from the active site but sterically interferes with the elongating RNA transcript, preventing its extension beyond 2-3 nucleotides. This leads to a halt in transcription and ultimately, bacterial cell death.

Caption: Mechanism of Rifamycin-class inhibition of bacterial RNA polymerase.

Experimental Protocols

In Vitro Transcription Inhibition Assay (Gel-Based)

This protocol is designed to measure the inhibitory effect of a compound on the activity of bacterial RNA polymerase by visualizing the synthesized RNA transcripts on a polyacrylamide gel.

Materials:

-

E. coli RNA Polymerase Holoenzyme

-

Linear DNA template with a known promoter (e.g., T7 A1 promoter)

-

This compound (or other rifamycin derivative) stock solution in DMSO

-

NTPs (ATP, GTP, CTP, UTP) solution

-

[α-³²P]UTP (radiolabel)

-

10x Transcription Buffer (400 mM Tris-HCl pH 8.0, 100 mM MgCl₂, 100 mM β-mercaptoethanol, 1 M KCl)

-

Heparin solution (to ensure single-round transcription)

-

RNA Loading Buffer (e.g., 95% formamide, 18 mM EDTA, 0.025% SDS, xylene cyanol, bromophenol blue)

-

Denaturing polyacrylamide gel (e.g., 8% polyacrylamide, 8 M urea)

-

1x TBE Buffer

-

Nuclease-free water

Procedure:

-

Prepare the Transcription Reaction Mix: In a nuclease-free microcentrifuge tube, prepare the reaction mix on ice. For a 20 µL reaction, combine:

-

2 µL 10x Transcription Buffer

-

DNA template (e.g., 50 nM final concentration)

-

NTPs (e.g., 200 µM ATP, GTP, CTP; 20 µM UTP final concentration)

-

1 µL [α-³²P]UTP

-

Nuclease-free water to a volume of 17 µL.

-

-

Prepare Inhibitor Dilutions: Serially dilute the this compound stock solution in DMSO to achieve a range of desired final concentrations.

-

Enzyme and Inhibitor Incubation:

-

In separate tubes, pre-incubate E. coli RNAP holoenzyme (e.g., 25 nM final concentration) with 1 µL of the diluted inhibitor (or DMSO for the control) for 10-15 minutes at room temperature.

-

-

Initiate Transcription:

-

Add 2 µL of the RNAP/inhibitor mix to the transcription reaction mix.

-

Incubate at 37°C for 10 minutes to allow for the formation of the open promoter complex.

-

Add 1 µL of heparin (e.g., to a final concentration of 100 µg/mL) and incubate for another 5 minutes at 37°C to inactivate any free RNAP, ensuring only a single round of transcription occurs.

-

-

Stop the Reaction: Terminate the reaction by adding 20 µL of RNA Loading Buffer.

-

Gel Electrophoresis:

-

Heat the samples at 95°C for 3-5 minutes and then place on ice.

-

Load the samples onto a denaturing polyacrylamide gel.

-

Run the gel in 1x TBE buffer until the dye front reaches the bottom.

-

-

Data Analysis:

-

Dry the gel and expose it to a phosphor screen.

-

Image the screen using a phosphorimager.

-

Quantify the band intensities corresponding to the full-length RNA transcript.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Experimental Workflow

The following diagram outlines the general workflow for screening and characterizing RNA polymerase inhibitors.

Caption: Workflow for RNA polymerase inhibitor screening and characterization.

References

- 1. Inhibition of RNA Polymerase by Rifampicin and Rifamycin-Like Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rifamycin - Wikipedia [en.wikipedia.org]

- 3. Structural basis for rifamycin resistance of bacterial RNA polymerase by the three most clinically important RpoB mutations found in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for High-Throughput Screening of Rifamycin Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the high-throughput screening (HTS) of rifamycin derivatives for the discovery of novel antibacterial agents. Detailed protocols for both whole-cell and target-based screening assays are provided, along with data presentation guidelines and visualizations to facilitate experimental design and interpretation.

Introduction to Rifamycin and High-Throughput Screening

Rifamycins are a class of antibiotics that inhibit bacterial DNA-dependent RNA polymerase, a critical enzyme for bacterial survival.[1] This specific mechanism of action makes them potent antibacterial agents, particularly against mycobacteria.[1] High-throughput screening (HTS) is a drug discovery process that allows for the rapid automated testing of large numbers of chemical compounds against a specific biological target or in a cell-based assay.[2] HTS is a cornerstone of modern drug discovery, enabling the identification of "hit" compounds with desired biological activity from large chemical libraries.[2]

Data Presentation: Quantitative Analysis of Rifamycin Derivatives

A successful HTS campaign generates vast amounts of quantitative data. The following tables summarize key parameters used to evaluate the activity and quality of HTS assays for rifamycin derivatives.

Table 1: In Vitro Activity of Selected Rifamycin Derivatives against Staphylococcus aureus

| Compound | Modification | MIC (µg/mL) vs. Rifampin-Susceptible S. aureus | MIC (µg/mL) vs. Rifampin-Resistant S. aureus | Reference |

| Rifampin | Standard | 0.002 - 0.03 | >128 | [3] |

| Rifalazil | Benzoxazinorifamycin | 0.002 - 0.03 | 2 | [3] |

| ABI-0418 | Benzoxazinorifamycin | 0.002 - 0.03 | 2 | [3] |

| ABI-0420 | Benzoxazinorifamycin | 0.002 - 0.03 | 2 | [3] |

| Rifabutin | Spiropiperidyl | Not specified | Not specified | |

| Ciprofloxacin-Rifampin Combination | Combination | 0.015 - 16 (Rifampin MIC range for MRSA) | Not applicable | [4] |

| Levofloxacin-Rifampin Combination | Combination | 0.015 - 16 (Rifampin MIC range for MRSA) | Not applicable | [4] |

Table 2: In Vivo Efficacy of Selected Rifamycin Derivatives in a Murine Septicemia Model (S. aureus)

| Compound | Administration | ED50 (mg/kg) vs. Rifampin-Susceptible S. aureus | Efficacy vs. Rifampin-Resistant S. aureus | Reference |

| Rifampin | Intravenous | 0.06 | Not specified | [5] |

| Rifalazil | Intravenous | 0.06 | Not specified | [5] |

| Novel Benzoxazinorifamycins (NCEs) | Intravenous | 0.003 - 0.06 | 24 of 169 NCEs showed efficacy at 80 mg/kg (oral) | [5] |

| Novel Benzoxazinorifamycins (NCEs) | Oral | 0.015 - 0.13 | 24 of 169 NCEs showed efficacy at 80 mg/kg (oral) | [5] |

Table 3: HTS Assay Quality Control Parameters

| Parameter | Description | Acceptable Value | Reference |

| Z'-factor | A statistical measure of the quality of an HTS assay, reflecting the separation between positive and negative controls. | > 0.5 | [6] |

| Hit Rate | The percentage of compounds in a screen that are identified as "hits" based on predefined activity criteria. | Typically <1% for synthetic libraries, can be higher for natural products. | [7] |

| Signal-to-Background (S/B) Ratio | The ratio of the signal from a positive control to the signal from a negative control. | Assay dependent, but a higher ratio is generally better. | |

| Coefficient of Variation (%CV) | A measure of the variability of the data, calculated as the standard deviation divided by the mean. | Generally <20% |

Experimental Protocols

Protocol 1: Whole-Cell High-Throughput Screening using a Fluorescent Reporter Strain

This protocol describes a whole-cell phenotypic screen to identify inhibitors of bacterial growth, adapted from a screen against Mycobacterium tuberculosis.

Objective: To identify rifamycin derivatives that inhibit the growth of a target bacterium using a fluorescent reporter for viability.

Materials:

-

Bacterial strain expressing a fluorescent protein (e.g., GFP or mCherry)

-

384-well clear-bottom black plates

-

Growth medium (e.g., 7H9 broth supplemented with OADC for mycobacteria)

-

Rifamycin derivative library dissolved in DMSO

-

Rifampicin (positive control)

-

DMSO (negative control)

-

Automated liquid handling system

-

Plate reader capable of measuring fluorescence

Methodology:

-

Plate Preparation:

-

Using an automated liquid handler, dispense 1 µL of each rifamycin derivative from the library into the wells of a 384-well plate.

-

Dispense 1 µL of rifampicin solution (e.g., 100 µM) into the positive control wells.

-

Dispense 1 µL of DMSO into the negative control wells.

-

-

Bacterial Inoculation:

-

Grow the fluorescent reporter bacterial strain to mid-log phase.

-

Dilute the bacterial culture in growth medium to the desired starting optical density (e.g., OD600 of 0.05).

-

Using a multi-drop dispenser, add 49 µL of the diluted bacterial culture to each well of the 384-well plate. This results in a final volume of 50 µL and a final DMSO concentration of 2%.

-

-

Incubation:

-

Seal the plates to prevent evaporation.

-

Incubate the plates at the optimal growth temperature for the bacterium (e.g., 37°C for M. tuberculosis) for a predetermined time (e.g., 5-7 days).

-

-

Data Acquisition:

-

Measure the fluorescence intensity in each well using a plate reader at the appropriate excitation and emission wavelengths for the fluorescent protein.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Fluorescence_compound - Fluorescence_positive_control) / (Fluorescence_negative_control - Fluorescence_positive_control))

-

Calculate the Z'-factor for each plate to assess assay quality: Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|

-

Identify "hits" as compounds that exhibit inhibition above a certain threshold (e.g., >90%).

-

Protocol 2: Target-Based High-Throughput Screening for RNA Polymerase Inhibitors

This protocol describes a biochemical assay to identify rifamycin derivatives that directly inhibit the activity of bacterial RNA polymerase.

Objective: To identify rifamycin derivatives that inhibit the in vitro transcription activity of purified bacterial RNA polymerase.

Materials:

-

Purified bacterial RNA polymerase (RNAP) holoenzyme

-

Linear DNA template containing a promoter sequence

-

Ribonucleoside triphosphates (ATP, GTP, CTP, UTP), with one being fluorescently labeled (e.g., fluorescein-UTP)

-

Transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 100 mM KCl, 10 mM MgCl2, 1 mM DTT)

-

Rifamycin derivative library dissolved in DMSO

-

Rifampicin (positive control)

-

DMSO (negative control)

-

384-well low-volume black plates

-

Automated liquid handling system

-

Fluorescence polarization plate reader

Methodology:

-

Plate Preparation:

-

Dispense 1 µL of each rifamycin derivative from the library into the wells of a 384-well plate.

-

Dispense 1 µL of rifampicin solution (e.g., 10 µM) into the positive control wells.

-

Dispense 1 µL of DMSO into the negative control wells.

-

-

Reaction Assembly:

-

Prepare a master mix containing transcription buffer, DNA template, and all four rNTPs (including the fluorescently labeled rNTP).

-

Add 10 µL of the master mix to each well.

-

Prepare a solution of RNAP holoenzyme in transcription buffer.

-

Initiate the reaction by adding 10 µL of the RNAP solution to each well. The final reaction volume is 21 µL.

-

-

Incubation:

-

Incubate the plates at 37°C for 1-2 hours.

-

-

Data Acquisition:

-

Measure the fluorescence polarization (FP) in each well using a plate reader. An increase in FP indicates the incorporation of the fluorescent rNTP into a larger RNA molecule.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound based on the decrease in FP signal relative to the controls.

-

Determine the IC50 values for the hit compounds by performing dose-response experiments.

-

Calculate the Z'-factor for each plate to validate the assay performance.

-

Visualizations

Bacterial Transcription Signaling Pathway and Rifamycin Inhibition

The following diagram illustrates the key steps in bacterial transcription and the mechanism of inhibition by rifamycin derivatives.

Caption: Bacterial transcription and rifamycin's inhibitory mechanism.

High-Throughput Screening Workflow

The diagram below outlines the general workflow for a high-throughput screening campaign for rifamycin derivatives.

Caption: High-throughput screening workflow for rifamycin derivatives.

References

- 1. Structure-activity correlations among rifamycin B amides and hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Efficacy of Novel Rifamycin Derivatives against Rifamycin-Sensitive and -Resistant Staphylococcus aureus Isolates in Murine Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparing the Synergistic and Antagonistic Interactions of Ciprofloxacin and Levofloxacin Combined with Rifampin against Drug-Resistant Staphylococcus aureus: A Time–Kill Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficacy of novel rifamycin derivatives against rifamycin-sensitive and -resistant Staphylococcus aureus isolates in murine models of infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. High Throughput Screening for Inhibitors of Mycobacterium tuberculosis H37Rv - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Application Note: Quantitative Analysis of Rifamycin B Diallylamide in Human Plasma by LC-MS/MS

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Rifamycin B diallylamide in human plasma. The protocol employs a straightforward protein precipitation for sample preparation and utilizes a reverse-phase chromatographic separation coupled with tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode. This method is intended for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for preclinical and clinical studies involving this compound.

Introduction

Rifamycins are a class of antibiotics known for their efficacy against mycobacterial infections.[1][2] Rifamycin B is a naturally occurring member of this family, and its semi-synthetic derivatives are widely used in clinical practice.[3][4] this compound is a derivative of Rifamycin B. As with any new chemical entity, a sensitive and specific analytical method is crucial for its development and evaluation. LC-MS/MS offers high selectivity and sensitivity, making it the gold standard for bioanalytical assays.[5][6] This application note provides a detailed protocol for the quantification of this compound in a biological matrix, which can be adapted for various research and development purposes.

Experimental

Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS) (e.g., a stable isotope-labeled this compound or a structurally similar compound)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2-EDTA)

Instrumentation

-

Liquid Chromatograph (e.g., Agilent 1290 Infinity LC)[7]

-

Tandem Mass Spectrometer (e.g., Agilent 6460 Triple Quadrupole)[7]

-

Analytical Column: ZORBAX Extend-C18, 2.1 mm × 100 mm, 1.8 µm[8]

LC-MS/MS Method

Chromatographic Conditions:

| Parameter | Value |

| Column | ZORBAX Extend-C18, 2.1 mm × 100 mm, 1.8 µm[8] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient | 10% B to 90% B over 5 min, hold at 90% B for 2 min, return to 10% B and equilibrate for 3 min |

Mass Spectrometric Conditions:

Based on the structure of a closely related compound, Rifamycin B amide (C39H50N2O13, Monoisotopic Mass: 754.3313 Da), the expected mass for this compound will be used to determine the precursor ion.[9] Fragmentation will be optimized using the reference standard.

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Nebulizer Gas | 40 psi |

| Drying Gas | 10 L/min at 350 °C |

| Capillary Voltage | 4000 V |

| MRM Transitions | To be determined empirically |

| Dwell Time | 200 ms |

Sample Preparation Protocol

-

Thaw: Bring plasma samples and standards to room temperature.

-

Aliquot: Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

-

Spike: Add 10 µL of the internal standard working solution.

-

Precipitate: Add 300 µL of ice-cold acetonitrile.

-

Vortex: Vortex the mixture for 1 minute to ensure complete protein precipitation.

-

Centrifuge: Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

-

Transfer: Carefully transfer the supernatant to an autosampler vial.

-

Inject: Inject 5 µL into the LC-MS/MS system.

Caption: Experimental workflow for plasma sample preparation.

Results and Discussion

This method was developed to provide a robust and reproducible means of quantifying this compound in human plasma. The use of a simple protein precipitation method allows for high throughput and good recovery. The chromatographic conditions are optimized to provide a sharp peak shape and adequate retention for the analyte, separating it from endogenous plasma components.

Linearity and Sensitivity

The method should be validated for linearity over the desired concentration range. A typical calibration curve would be constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.

Table 1: Hypothetical Quantitative Data for Method Validation

| Parameter | Result |

| Linearity (r²) | > 0.995 |

| LLOQ | 1 ng/mL |

| ULOQ | 1000 ng/mL |

| Accuracy at LLOQ | 85-115% |

| Precision at LLOQ | < 20% |

| Accuracy (QC Low, Mid, High) | 90-110% |

| Precision (QC Low, Mid, High) | < 15% |

| Recovery | > 85% |

Selectivity and Matrix Effects

The selectivity of the method is ensured by the combination of chromatographic separation and the specificity of the MRM transitions. Blank plasma samples from at least six different sources should be analyzed to assess for any interfering peaks at the retention time of the analyte and internal standard. Matrix effects can be evaluated by post-column infusion experiments or by comparing the response of the analyte in neat solution versus post-extraction spiked plasma.

Caption: Overall analytical workflow for this compound quantification.

Conclusion

The described LC-MS/MS method provides a framework for the sensitive and selective quantification of this compound in human plasma. The protocol is designed for high-throughput analysis, making it suitable for supporting drug development studies. The provided parameters for chromatography and mass spectrometry serve as a starting point and should be optimized for the specific instrumentation used. Full method validation according to regulatory guidelines is recommended before application to clinical sample analysis.

References

- 1. Deciphering the late steps of rifamycin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rifamycin - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Differential mass spectrometry-based proteome analyses unveil major regulatory hubs in rifamycin B production in Amycolatopsis mediterranei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of the rifamycin antibiotics rifabutin, rifampin, rifapentine and their major metabolites in human plasma via simultaneous extraction coupled with LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Screening of rifamycin producing marine sponge bacteria by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. agilent.com [agilent.com]

- 9. PubChemLite - Rifamycin b, amide (C39H50N2O13) [pubchemlite.lcsb.uni.lu]

Application Notes and Protocols for the Synthesis of Rifamycin B Diallylamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, representative protocol for the laboratory-scale synthesis of Rifamycin B diallylamide, a derivative of the ansamycin antibiotic Rifamycin B. As no specific literature protocol for this exact compound has been identified, the following methodology is based on established, modern amidation techniques known for their broad substrate scope and mild reaction conditions, making them suitable for complex molecules like Rifamycin B.[1][2][3] The protocol focuses on the direct coupling of the carboxylic acid moiety of Rifamycin B with diallylamine using a borate ester reagent.[3] This document includes a detailed experimental procedure, a table of reagents with their quantitative data, and a graphical representation of the experimental workflow.

Introduction